molecular formula C16H19NO3S2 B2828706 N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide CAS No. 1203250-49-0

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Cat. No.: B2828706
CAS No.: 1203250-49-0
M. Wt: 337.45
InChI Key: UFJKKTAMVOUBPN-UHFFFAOYSA-N
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Description

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring linked to a sulfonamide group, which is further connected via a methylene bridge to a tetrahydropyran (oxane) ring substituted at the 4-position with a thiophen-2-yl moiety. This structure combines aromatic (benzene, thiophene), heterocyclic (tetrahydropyran), and sulfonamide functional groups, making it a candidate for diverse biological activities, including antimicrobial and anticancer applications .

Properties

IUPAC Name

N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S2/c18-22(19,14-5-2-1-3-6-14)17-13-16(8-10-20-11-9-16)15-7-4-12-21-15/h1-7,12,17H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJKKTAMVOUBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of a suitable diol precursor.

    Thiophene Ring Introduction: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under strong reducing conditions.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the sulfonamide group is particularly interesting, as sulfonamides are known for their antibacterial and anti-inflammatory activities.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene ring, which is known for its conductive properties.

Mechanism of Action

The mechanism by which N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonamide group could form hydrogen bonds with biological targets, while the thiophene and tetrahydropyran rings could contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Fluorinated Analogs

2-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide () differs by a fluorine atom at the 2-position of the benzene ring. Fluorination often enhances metabolic stability and binding affinity due to increased electronegativity and lipophilicity. This modification could improve pharmacokinetic properties compared to the parent compound .

Hydroxyl and Trifluoromethyl-Substituted Analog

N-[(4-Hydroxytetrahydro-2H-pyran-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide () introduces a hydroxyl group on the tetrahydropyran and a trifluoromethyl group on the benzene ring. The hydroxyl group may enhance aqueous solubility but reduce blood-brain barrier permeability.

Bulky Alkyl and Trifluoroethyl Derivatives

4-(tert-butyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide () features a tert-butyl group on the benzene ring and a trifluoroethyl substituent on the sulfonamide nitrogen. The tert-butyl group enhances hydrophobic interactions, while the trifluoroethyl group may influence selectivity for hydrophobic binding pockets. Such modifications are common in CNS-targeting drugs to balance solubility and brain penetration .

Pharmacological Comparison

P2X7 Receptor Antagonists

Compounds like N-((4-(4-phenyl-piperazin-1-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(phenyl-thio)nicotinamide () share the tetrahydropyran-methyl-sulfonamide scaffold but replace the benzene ring with a nicotinamide group. These analogs exhibit potent P2X7 receptor antagonism, relevant for treating CNS disorders like depression. The thiophene moiety in the target compound may confer distinct binding kinetics compared to nicotinamide derivatives .

Anticancer Agents

ABT-199 (Venetoclax) () contains a sulfonamide-tetrahydropyran-methylamino group and is a clinically approved BCL-2 inhibitor.

Antibacterial Activity

Thiophene-sulfonamide hybrids, such as (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (compound 59, ), demonstrate broad-spectrum antibacterial activity (MIC: 4–8 µg/mL against E. coli).

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